molecular formula C8H5N3O4 B1599092 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 904805-51-2

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1599092
CAS No.: 904805-51-2
M. Wt: 207.14 g/mol
InChI Key: DMZAUINNDYXDKV-UHFFFAOYSA-N
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Description

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is notable for its nitro group at the 6-position and a carboxylic acid group at the 2-position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of 2-aminopyridine derivatives with appropriate reagents. One common method includes the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid in dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Major Products:

    Reduction: The major product is 6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid.

    Substitution: Products vary depending on the substituent introduced, such as 6-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid.

Scientific Research Applications

6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine

Comparison: 6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, the 6-nitro derivative exhibits different reactivity and biological activity profiles. The presence of the nitro group at the 6-position, as opposed to the 3-position, influences its electronic distribution and interaction with biological targets .

Properties

IUPAC Name

6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-4-10-3-5(11(14)15)1-2-7(10)9-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZAUINNDYXDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392105
Record name 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904805-51-2
Record name 6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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